1-(2,3-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could be involved in interactions with biological molecules, potentially making it useful in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzothiazole moiety, and the introduction of the methanesulfonyl group. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents.
Conditions: Controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow processes: To manage large-scale reactions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with proteins, enzymes, or other biomolecules.
Medicine: Potential use in drug development for targeting specific diseases or conditions.
Industry: As a component in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: On cell surfaces or within cells.
Inhibiting enzymes: To block specific biochemical pathways.
Modulating signaling pathways: To alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: Unique due to its specific functional groups and structural features.
Other benzothiazole derivatives: May share some chemical properties but differ in biological activity.
Other pyrrolidine derivatives: May have similar ring structures but different substituents.
Uniqueness
The uniqueness of 1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C21H21N3O4S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-12-5-4-6-17(13(12)2)24-11-14(9-19(24)25)20(26)23-21-22-16-8-7-15(30(3,27)28)10-18(16)29-21/h4-8,10,14H,9,11H2,1-3H3,(H,22,23,26) |
InChI Key |
OYLRXXYFTBNJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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